

Application Notes and Protocols for Cyjohnphos in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. Developed by the Buchwald group, it has proven to be a highly effective ligand in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Its steric bulk and electron-donating properties enhance the reactivity of palladium and nickel catalysts, enabling challenging transformations in the synthesis of complex organic molecules, pharmaceuticals, and materials. [1][2]

These application notes provide detailed protocols and an overview of the scope and limitations of **Cyjohnphos** in two key transformations: the nickel-catalyzed Suzuki-Miyaura arylation of tertiary benzylic acetates and the palladium-catalyzed Buchwald-Hartwig amination of aryl halides.

Nickel-Catalyzed Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates

A significant application of **Cyjohnphos** is in the nickel-catalyzed Suzuki-Miyaura coupling for the stereospecific synthesis of all-carbon quaternary stereocenters.[3] This method allows for

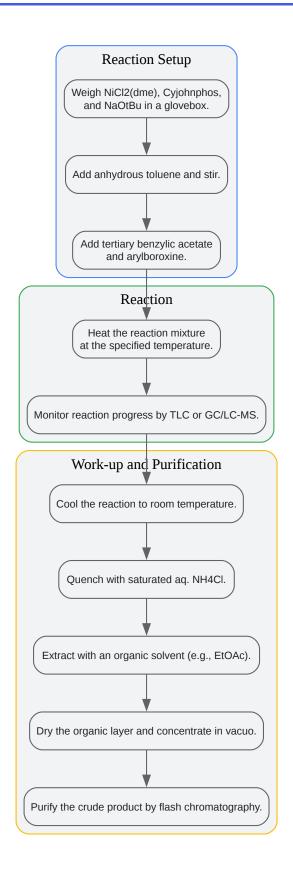


the arylation of tertiary benzylic acetates with arylboroxines to produce diaryl and triaryl quaternary stereocenters with high yields and enantiomeric excess.[3][4]

General Experimental Workflow

The following diagram outlines the general workflow for the nickel-catalyzed Suzuki-Miyaura arylation using **Cyjohnphos**.





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Caption: General workflow for Ni-catalyzed Suzuki-Miyaura arylation.



Detailed Experimental Protocol

The following protocol is adapted from the work of Watson and coworkers for the stereospecific arylation of tertiary benzylic acetates.[3]

Materials:

- NiCl₂(dme) (dimethoxyethane)
- Cyjohnphos
- Sodium tert-butoxide (NaOtBu)
- Tertiary benzylic acetate
- Arylboroxine
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions

Procedure:

- In an argon-filled glovebox, to an oven-dried vial equipped with a stir bar, add NiCl₂(dme) (5 mol %), **Cyjohnphos** (10 mol %), and NaOtBu (1.5 equivalents).
- Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).
- Stir the mixture at room temperature for 5-10 minutes.
- Add the tertiary benzylic acetate (1.0 equivalent) and the arylboroxine (1.2 equivalents).
- Seal the vial and remove it from the glovebox.
- Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.



- Quench the reaction with saturated aqueous NH₄Cl.
- Extract the product with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Quantitative Data

The Ni/**Cyjohnphos** system demonstrates a broad substrate scope for the arylation of various tertiary benzylic acetates with different arylboroxines.[3]



Entry	Tertiary Benzylic Acetate	Arylboroxin e	Product	Yield (%)	ee (%)
1	1-phenyl-1- propyl acetate	(4- methoxyphen yl)boroxine	1-(4- methoxyphen yl)-1- phenylpropan e	95	>99
2	1- (naphthalen- 2-yl)-1-propyl acetate	phenylboroxi ne	1-phenyl-1- (naphthalen- 2-yl)propane	92	98
3	1-phenyl-1- ethyl acetate	(4- fluorophenyl) boroxine	1-(4- fluorophenyl)- 1- phenylethane	88	>99
4	1-(4- chlorophenyl) -1-propyl acetate	(thiophen-2- yl)boroxine	1-(4- chlorophenyl) -1-(thiophen- 2-yl)propane	75	97
5	1,1- diphenylprop yl acetate	(4- vinylphenyl)b oroxine	1,1-diphenyl- 1-(4- vinylphenyl)pr opane	85	N/A

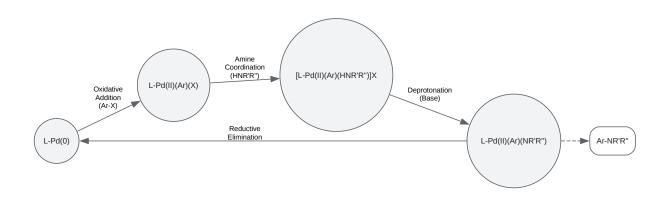
Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides

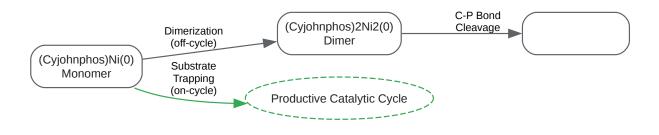
Cyjohnphos is an effective ligand for the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for the formation of C-N bonds.[1] Its bulky and electron-rich nature promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Catalytic Cycle



The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.





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